![molecular formula C9H7BrN2O B13014626 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone
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Overview
Description
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone typically involves the bromination of pyrrolo[2,3-b]pyridine followed by acylation. One common method includes the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 of the pyrrolo[2,3-b]pyridine ring undergoes nucleophilic substitution under specific conditions.
Key Findings :
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Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) are highly efficient for introducing aryl/heteroaryl groups .
-
Amination reactions require bulky ligands to prevent dehalogenation side reactions.
Friedel-Crafts Acylation
The ethanone group participates in electrophilic aromatic substitution.
Example Reaction :
AlCl₃-mediated acylation with acetyl chloride under anhydrous CH₂Cl₂ produces multi-substituted derivatives .
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Conditions : AlCl₃ (3 equiv), CH₂Cl₂, 0°C → RT, 6 h.
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Yield : 93% for 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone .
Oxidation and Reduction
The ketone group can be selectively modified:
Reaction | Reagents | Product | Application |
---|---|---|---|
Reduction | NaBH₄, MeOH | Secondary alcohol | Intermediate for esterification |
Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid | Functional group diversification |
Mechanistic Insight :
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NaBH₄ reduces the ketone to alcohol without affecting the bromine .
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Strong oxidants like KMnO₄ cleave the pyrrole ring in harsh conditions.
Cyclization Reactions
The compound serves as a precursor for heterocyclic scaffolds:
Example :
Reaction with thiourea in acetic acid yields thiazole-fused pyrrolopyridines via cyclocondensation .
Cross-Coupling for Functionalization
The bromine atom enables diverse couplings:
Coupling Type | Catalyst System | Partner | Product | Yield |
---|---|---|---|---|
Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | Alkynylated derivative | 82% |
Heck | Pd(OAc)₂, P(o-tol)₃ | Styrene | Vinyl-pyrrolopyridine | 68% |
Optimization Notes :
-
Sonogashira couplings require inert atmospheres and copper co-catalysts .
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Heck reactions perform best with electron-deficient alkenes.
Biological Interactions
While not a direct chemical reaction, the compound’s reactivity underpins its bioactivity:
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Inhibits kinase enzymes (e.g., FGFR1) via hydrogen bonding with the ethanone oxygen.
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Bromine enhances binding affinity to hydrophobic enzyme pockets.
Comparative Reactivity Table
Functional Group | Reactivity | Preferred Reactions |
---|---|---|
C-Br | High | Suzuki coupling, amination |
C=O | Moderate | Reduction, nucleophilic addition |
Pyrrole ring | Low | Electrophilic substitution (limited) |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is C8H7BrN2O, with a molecular weight of approximately 215.05 g/mol. The compound features a pyrrolo[2,3-b]pyridine moiety, which contributes to its biological activity and potential utility in drug development.
Medicinal Chemistry Applications
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Anticancer Activity :
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival . The bromine substitution may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapeutics. -
Neuroprotective Effects :
Compounds containing the pyrrolo[2,3-b]pyridine framework have been linked to neuroprotective effects. They may act on neurotransmitter systems or provide antioxidant benefits, potentially offering therapeutic strategies for neurodegenerative diseases such as Alzheimer's . -
Antimicrobial Properties :
The antibacterial and antifungal activities of related compounds suggest that this compound could be explored for its potential use in treating infections caused by resistant strains of bacteria and fungi .
Material Science Applications
-
Organic Electronics :
The unique electronic properties of pyrrolo[2,3-b]pyridine derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune their electronic properties through chemical modifications can lead to improved performance in these devices . -
Polymer Chemistry :
Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has indicated that such modifications can lead to advanced materials for use in coatings and composites .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes bromination followed by acylation reactions to introduce the ethanone group effectively.
Case Study: Synthesis and Characterization
In one study, researchers synthesized this compound using a two-step process involving:
- Bromination of 1H-pyrrolo[2,3-b]pyridine.
- Subsequent acylation with acetyl chloride.
The resulting product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity .
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethanone group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. This compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the ethanone group but shares the brominated pyrrolopyridine core.
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Similar structure but with the bromine atom at a different position.
Uniqueness: 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is unique due to the specific positioning of the bromine atom and the ethanone group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Biological Activity
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is a brominated derivative of pyrrolopyridine, a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various cellular processes, and relevant research findings.
- Molecular Formula : C₉H₇BrN₂O
- Molecular Weight : 239.07 g/mol
- CAS Number : 866545-96-2
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1. This interaction involves the formation of hydrogen bonds with amino acids in the hinge region of the receptor, which can inhibit critical signaling pathways such as RAS-MEK-ERK and PI3K-Akt.
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antiproliferative Effects : Research indicates that this compound can inhibit the proliferation of cancer cell lines. For instance, it has demonstrated significant activity against specific human cancer cell lines through mechanisms that involve tubulin polymerization inhibition and cell cycle disruption .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Table 1: Summary of Biological Activities
Dosage Effects
In animal models, dosage significantly impacts the compound's efficacy and toxicity profile. Lower doses have been shown to effectively inhibit FGFR1 activity without causing significant toxicity, while higher doses may lead to adverse effects.
Q & A
Q. What are the optimal synthetic routes for 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone, and how do reaction conditions influence yield?
Answer :
The synthesis typically involves bromination of pyrrolopyridine precursors. A common approach employs N-bromosuccinimide (NBS) in acetone under mild conditions (room temperature, 12–24 hours) to achieve regioselective bromination at the 5-position . Alternatively, bromine in acetic acid or dichloromethane can be used, though excess bromine may lead to over-bromination . Optimization requires monitoring reaction kinetics via TLC or HPLC, with yields ranging from 60–85% depending on solvent polarity and catalyst presence. For scale-up, continuous flow reactors improve efficiency by minimizing side reactions .
Q. How can structural ambiguities in crystallographic data for this compound be resolved?
Answer :
X-ray crystallography using SHELXL (for refinement) and SHELXS (for structure solution) is critical. Key steps include:
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion .
- Validation via R-factor analysis (target < 0.05) and electron density maps to confirm bromine placement .
- Comparison with DFT-calculated bond lengths/angles to resolve discrepancies in pyrrolopyridine ring geometry .
Refer to CCDC deposition protocols (e.g., CCDC-194391) for data reproducibility .
Q. What strategies mitigate contradictory results in substitution reactions involving the bromine moiety?
Answer :
Contradictions arise from competing pathways (e.g., nucleophilic substitution vs. elimination). Mitigation strategies include:
- Solvent selection : Polar aprotic solvents (DMSO, DMF) favor SN2 mechanisms, while THF promotes elimination .
- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki couplings with aryl boronic acids, avoiding direct substitution challenges .
- Temperature control : Lower temperatures (0–5°C) suppress side reactions during Grignard or organozinc additions .
Q. How can researchers design bioactivity studies for this compound, given limited direct data?
Answer :
Leverage structure-activity relationship (SAR) principles:
- Analog-based profiling : Compare with 5-bromo-7-azaindole derivatives, which show anticancer activity via kinase inhibition .
- In silico docking : Use PyMol or AutoDock to predict binding to targets like BRAF V600E (relevant to melanoma) .
- In vitro assays : Prioritize MTT assays for cytotoxicity and Western blotting for kinase inhibition pathways .
Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?
Answer :
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (5–95% over 30 minutes) for high-purity (>98%) isolation .
- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to exploit differences in solubility between the product and byproducts .
- Flash chromatography : Employ silica gel with dichloromethane/methanol (95:5) for rapid separation of brominated intermediates .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?
Answer :
- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the aromatic region (δ 7.5–8.5 ppm) .
- IR : Confirm the ketone carbonyl stretch (~1700 cm⁻¹) and pyrrole N-H stretch (~3400 cm⁻¹) to rule out tautomeric forms .
- Cross-validation : Compare with computational spectra (e.g., Gaussian DFT) to identify artifacts or solvent residues .
Q. What methodologies optimize regioselective functionalization of the pyrrolopyridine core?
Answer :
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 3-position, enabling subsequent electrophilic quenching .
- Protecting groups : Introduce SEM (trimethylsilylethoxymethyl) groups to shield reactive NH sites during cross-coupling reactions .
- Halogen dance : Redistribution of bromine under basic conditions can reposition substituents for downstream diversification .
Q. How can computational tools enhance experimental design for derivatives of this compound?
Answer :
- DFT calculations : Predict reaction thermodynamics (e.g., Gibbs free energy) for bromination or coupling steps using Gaussian or ORCA .
- Machine learning : Train models on existing SAR data (e.g., IC₅₀ values) to prioritize synthesis of high-potential analogs .
- Molecular dynamics : Simulate solvation effects to optimize reaction solvents and crystallization conditions .
Q. What are the critical considerations for scaling up synthesis while maintaining purity?
Answer :
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Green chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Byproduct management : Use scavenger resins (e.g., QuadraSil MP) to remove excess bromine or metal catalysts .
Q. How should researchers validate the reproducibility of crystallographic data across labs?
Answer :
- Standardized protocols : Adopt CIF (Crystallographic Information File) templates with detailed refinement parameters (e.g., SHELXL instructions) .
- Cross-lab validation : Share raw data (e.g., .hkl files) via platforms like Zenodo for independent refinement .
- Error analysis : Report Flack parameters and twinning indices to quantify structural uncertainty .
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,1H3,(H,11,12) |
InChI Key |
QLLLYUUDCARFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2N1)Br |
Origin of Product |
United States |
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